N-α-Fmoc-N-γ-Z-D-2,4-diaminobutyric acid
Description
Chemical Structure and Properties N-α-Fmoc-N-γ-Z-D-2,4-diaminobutyric acid is a protected derivative of the non-proteinogenic amino acid 2,4-diaminobutyric acid (Dab). Its structure features two orthogonal protecting groups:
- Fmoc (9-fluorenylmethyloxycarbonyl) at the α-amino group, which is base-labile and commonly used in solid-phase peptide synthesis (SPPS).
- Z (benzyloxycarbonyl) at the γ-amino group, a robust protecting group removable via catalytic hydrogenolysis or strong acids like HBr .
Properties
Molecular Weight |
474.5 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Key Data
- Molecular Formula : C₂₇H₂₆N₂O₆
- Molecular Weight : 474.5 g/mol
- CAS No.: 252049-08-4 .
- Configuration : D-isomer, which enhances resistance to enzymatic degradation in peptide therapeutics .
This compound is widely used in peptide synthesis to introduce Dab residues with selective deprotection strategies.
Comparison with Similar Compounds
Protecting Group Variations
The γ-amino protecting group significantly influences reactivity, stability, and application. Key analogs include:
Key Observations :
- Z vs. Boc : Z offers greater acid stability than Boc but requires harsher deprotection (e.g., HBr). Boc is preferred in Fmoc-based SPPS for orthogonal removal with TFA .
- Alloc : Ideal for stepwise synthesis due to palladium-mediated deprotection under neutral conditions, avoiding acidic/basic environments .
- Acetyl (Ac): Limited to applications where minimal steric hindrance is critical, but less stable under basic conditions .
Isomerism and Positional Variations
- D vs. L Configuration : The D-isomer (target compound) is less common but valuable in designing protease-resistant peptides. L-isomers (e.g., Fmoc-L-Dab(Z)-OH) are standard in natural peptide sequences .
- Positional Isomers: Compounds like N-α-Fmoc-N-β-Boc-D-3,4-diaminobutyric acid (3,4-Dab) alter backbone geometry, affecting peptide folding and interactions .
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